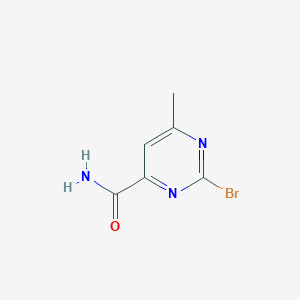
2-Bromo-6-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-methylpyrimidine-4-carboxamide is a heterocyclic organic compound that contains a bromine atom, a methyl group, and a carboxamide group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidine-4-carboxamide typically involves the bromination of 6-methylpyrimidine-4-carboxamide. One common method is to react 6-methylpyrimidine-4-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
[ \text{6-Methylpyrimidine-4-carboxamide} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Coupling Products: Complex molecules formed by coupling with other aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-6-methylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological molecules and its potential as a bioactive agent.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylpyrimidine: Lacks the carboxamide group, leading to different reactivity and applications.
6-Methylpyrimidine-4-carboxamide:
2-Chloro-6-methylpyrimidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity.
Uniqueness
2-Bromo-6-methylpyrimidine-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and a potential candidate for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
2-bromo-6-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-3-2-4(5(8)11)10-6(7)9-3/h2H,1H3,(H2,8,11) |
Clave InChI |
LFZLBKUIRDCPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















